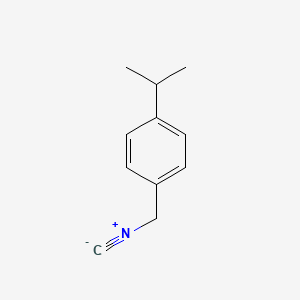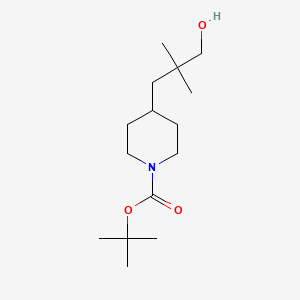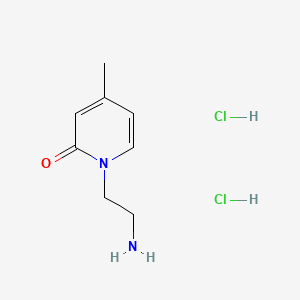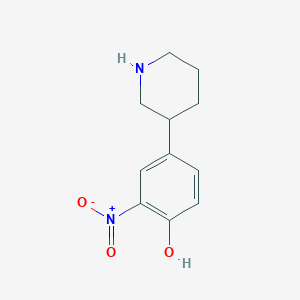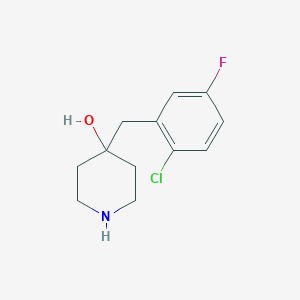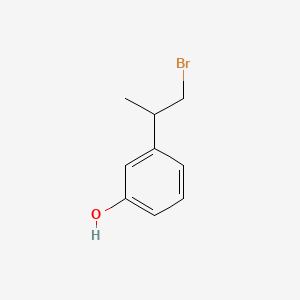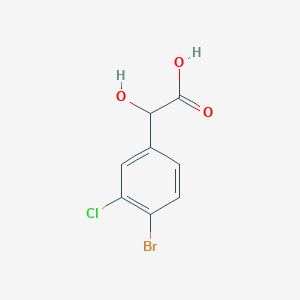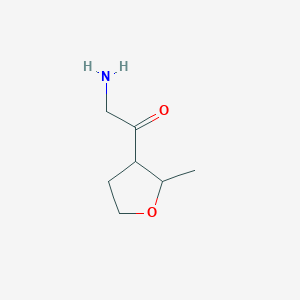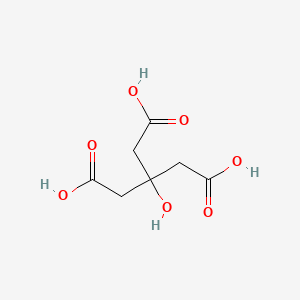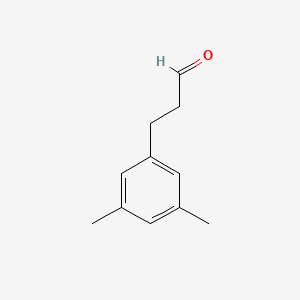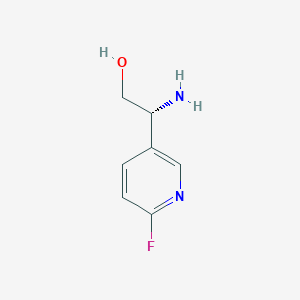
(R)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chiral compound that features a fluorinated pyridine ring and an amino alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridine-3-carboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for resolution steps.
Types of Reactions:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol: The enantiomer of the compound .
2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine.
2-amino-2-(pyridin-3-yl)ethan-1-ol: A non-fluorinated analog.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s lipophilicity and metabolic stability.
Chirality: The (2R) configuration may exhibit different biological activity compared to its (2S) counterpart.
Propriétés
Formule moléculaire |
C7H9FN2O |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(6-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 |
Clé InChI |
MBNUBIXCAKWNQX-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=NC=C1[C@H](CO)N)F |
SMILES canonique |
C1=CC(=NC=C1C(CO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


